4-[(2-ethylbutanoyl)amino]-N-(6-methylpyridin-2-yl)benzamide
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Overview
Description
4-[(2-ethylbutanoyl)amino]-N-(6-methylpyridin-2-yl)benzamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-ethylbutanoyl)amino]-N-(6-methylpyridin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the acylation of aniline derivatives with 2-ethylbutanoyl chloride under basic conditions to form the intermediate amide. This intermediate is then coupled with 6-methylpyridin-2-amine using a coupling reagent such as diethylphosphorocyanidate (DEPC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-ethylbutanoyl)amino]-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(2-ethylbutanoyl)amino]-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(2-ethylbutanoyl)amino]-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets within biological systems. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it could inhibit nitric oxide synthase, leading to reduced production of nitric oxide, a signaling molecule involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide
- N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
- N-(4-(tert-butylamino)phenyl)acetamide
Uniqueness
4-[(2-ethylbutanoyl)amino]-N-(6-methylpyridin-2-yl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-(2-ethylbutanoylamino)-N-(6-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-4-14(5-2)18(23)21-16-11-9-15(10-12-16)19(24)22-17-8-6-7-13(3)20-17/h6-12,14H,4-5H2,1-3H3,(H,21,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBAELQKXZUKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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